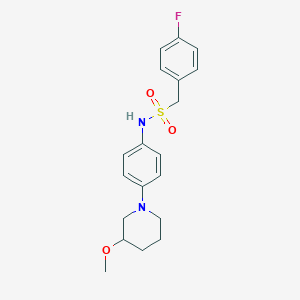

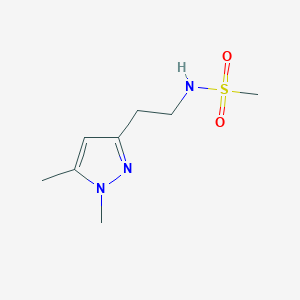

1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in 2003 by a team of researchers led by David E. Nichols at Purdue University. Since then, it has been extensively studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

A significant portion of research involving 1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide focuses on its synthesis and application in organic chemistry. One approach highlights the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, showcasing the versatility of such compounds in the preparation of fluoromethylated organic molecules through a C–S bond-forming strategy. This method is highlighted for its high efficiency and selectivity, indicating its potential in the synthesis of related chemical structures (Prakash et al., 2010).

Fluorine Chemistry and Material Science

Another area of application is in fluorine chemistry and material science, where the synthesis and crystal structure of fluorinated compounds are of interest. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by reacting phenol with hexafluoroacetone offers insights into the production of organic fluoro-containing polymers. This process, involving methanesulfonic acid as a catalyst, opens up possibilities for creating new fluoro-containing materials due to the reactive nature of the alcoholic and phenolic hydroxyl groups (Li et al., 2015).

Catalysis and Enantioselectivity

Research also delves into the realm of catalysis, particularly focusing on enantioselective processes. The catalytic asymmetric addition to cyclic N-acyl-iminium ions, enabling the incorporation of sulfone and fluorine into biorelevant molecules, represents a breakthrough. This method, facilitated by chiral phosphoric acid, allows for the expeditious creation of compounds with contiguous quaternary stereocenters, showcasing the utility of fluoro(phenylsulfonyl)methane derivatives in synthesizing complex organic structures with high stereoselectivity (Bhosale et al., 2022).

Polymer Science

In polymer science, the development of new materials benefits from the use of sulfonated compounds. For example, the synthesis of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces a new sulfonated side-chain grafting unit, leveraging sulfonated 4-fluorobenzophenone. This innovation in copolymerization techniques contributes to the advancement of fuel cell technology by providing materials with high proton conductivity, showcasing the application of such chemical structures in energy conversion devices (Kim et al., 2008).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3S/c1-25-19-3-2-12-22(13-19)18-10-8-17(9-11-18)21-26(23,24)14-15-4-6-16(20)7-5-15/h4-11,19,21H,2-3,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURFMBRLROUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2582402.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)

![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)

![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)

![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2582415.png)

![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)

![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)